6-chloro-5-fluoro-2,3-dihydro-1H-indole
Overview
Description
6-Chloro-5-fluoro-2,3-dihydro-1H-indole is a compound with the molecular weight of 171.6 . It is a yellow to brown solid and is part of the indole family, which is known for its diverse pharmacological activities .
Synthesis Analysis
Indole derivatives, including this compound, have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H7ClFN . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .Chemical Reactions Analysis
Indole-containing small molecules, including this compound, have been reported to have diverse pharmacological activities . The transition metal-catalyzed cyclization reactions of unsaturated substrates have become a powerful tool for constructing indole rings .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 171.6 and is represented by the linear formula C8H7ClFN .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Flexibility and Derivatives : The synthesis of fluoroindolecarboxylic acids demonstrates the versatility of fluoroindoles, including derivatives of "6-chloro-5-fluoro-2,3-dihydro-1H-indole," in accessing a wide range of biologically active compounds. These syntheses provide essential building blocks for further chemical transformations, showcasing the synthetic utility of fluoroindoles in medicinal chemistry and drug discovery (Schlosser, Ginanneschi, & Leroux, 2006).
Optimization of Synthesis Methods : The optimization of Ullmann reactions for synthesizing key intermediates like "5-chloro-1-(4-fluorophenyl)-indole" underscores the importance of these reactions in constructing complex molecules. Such optimizations enhance yield and reproducibility, crucial for the scalable production of pharmaceuticals (Li, Ma, & Yu, 2011).
Biological Applications and Photoreactivity
- Novel Fluorophores and Protein Labeling : The photochemical interaction between tryptophan and halocompounds, generating redshifted fluorescence, illustrates the potential for creating new fluorophores and protein labeling agents. This application is significant for biochemical research, where fluorescent tagging of proteins aids in their visualization and study (Ladner, Tran, Le, Turner, & Edwards, 2014).
Medicinal Chemistry and Drug Discovery
- Antitubercular Activity : The discovery of thieno[3,2-b]indoles with potent activity against Mycobacterium tuberculosis demonstrates the therapeutic potential of indole derivatives in treating tuberculosis. This finding highlights the role of indole frameworks in developing new antitubercular agents (Karthikeyan, Perumal, Shetty, Yogeeswari, & Sriram, 2009).
Material Science and Coatings
- Antifouling Acrylic Metal Salt Resins : Incorporating indole derivatives into acrylic metal salt resins has been shown to impart self-polishing and antifouling properties. This application is crucial for marine coatings, where preventing biofouling extends the service life and efficiency of marine vessels (Chunhua, Feng, Li, Zhao, & Yu, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context and the nature of the compound’s interaction with its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Future Directions
Indole derivatives, including 6-chloro-5-fluoro-2,3-dihydro-1H-indole, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYDZMQIYQISAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623382 | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205584-67-4 | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205584-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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